Product packaging for Isoalbrassitriol(Cat. No.:CAS No. 110538-22-2)

Isoalbrassitriol

Cat. No.: B14319695
CAS No.: 110538-22-2
M. Wt: 256.38 g/mol
InChI Key: BYRITOMZXUTYAC-MXAVVETBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This product is strictly labeled for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any clinical procedures . RUO products, such as this one, are essential tools for scientific investigation in controlled laboratory environments, contributing to fundamental research, drug discovery, and the development of new analytical methods . They are not subject to the same regulatory evaluations as in vitro diagnostic (IVD) medical devices . Intended Research Applications: • [Detail the specific research applications of Isoalbrassitriol, e.g., "As an inhibitor in plant pathology studies..."] • [Explain its specific research value, e.g., "Its unique structure provides value for investigating fungal resistance in crops..."] Mechanism of Action: • [Provide a comprehensive explanation of the compound's mechanism of action at the molecular level, if known.] Researchers are responsible for ensuring that all handling and usage of this RUO product comply with their institution's safety protocols and applicable laboratory regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H28O3 B14319695 Isoalbrassitriol CAS No. 110538-22-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

110538-22-2

Molecular Formula

C15H28O3

Molecular Weight

256.38 g/mol

IUPAC Name

(1R,2S,4aS,8aS)-1-(hydroxymethyl)-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydronaphthalene-1,2-diol

InChI

InChI=1S/C15H28O3/c1-12(2)7-5-8-13(3)11(12)6-9-14(4,17)15(13,18)10-16/h11,16-18H,5-10H2,1-4H3/t11-,13-,14-,15-/m0/s1

InChI Key

BYRITOMZXUTYAC-MXAVVETBSA-N

Isomeric SMILES

C[C@]12CCCC([C@@H]1CC[C@]([C@@]2(CO)O)(C)O)(C)C

Canonical SMILES

CC1(CCCC2(C1CCC(C2(CO)O)(C)O)C)C

Origin of Product

United States

Natural Occurrence and Ecological Distribution of Isoalbrassitriol

Primary Isolation Sources and Associated Biological Systems

Isoalbrassitriol is a drimane (B1240787) sesquiterpenoid produced by the fungus Alternaria brassicae. wur.nlacs.orgscielo.org.mx This phytopathogenic fungus is a causal agent of black spot disease in canola and other crucifers. acs.org The production of this compound occurs within the context of the interaction between the fungus and its host plant. acs.org While A. brassicae produces various secondary metabolites, including phytotoxins that damage the host plant, this compound itself has not been shown to be phytotoxic to canola. acs.orgresearchgate.netarchive.orgresearchgate.netresearchgate.net The fungus, when grown in liquid culture, secretes a range of metabolites, including this compound. acs.org The genus Alternaria is known for producing a wide array of secondary metabolites with diverse chemical structures and biological activities. frontiersin.orgnih.gov These compounds can include nitrogen-containing compounds, polyketides, quinones, and terpenes. frontiersin.org The production of these metabolites, including this compound, is part of the complex chemical interplay that occurs during the infection of Brassica species by A. brassicae. usask.caapsnet.org

The chemical compound this compound has also been isolated from the marine-derived fungus Aspergillus ustus. researchgate.netresearchgate.net Fungi from marine environments are recognized as a significant source of novel and biologically active secondary metabolites. mdpi.comnih.govrsc.orgresearchgate.netnih.gov The genus Aspergillus, in particular, is a prolific producer of a diverse range of these compounds. researchgate.netnih.gov Aspergillus ustus has been isolated from various marine sources, including sponges. researchgate.netresearchgate.net The production of a variety of secondary metabolites by A. ustus is a notable characteristic of this species. wikipedia.orgbustmold.comrsc.org The isolation of this compound from a marine strain of A. ustus highlights the metabolic diversity within this fungal species and the potential for marine fungi to produce compounds also found in terrestrial plant pathogens. researchgate.netresearchgate.net

While this compound is produced by the fungus Alternaria brassicae during its interaction with Brassica plants, it is considered a fungal metabolite. acs.orgdokumen.pubresearchgate.net The compound is found in the context of the plant-pathogen system, but its direct production by the higher plant itself is not the primary reported source. acs.org Drimane sesquiterpenoids, the class of compounds to which this compound belongs, are found in some higher plants, such as those from the family Cannellaceae and the species Polygonum hydropiper. wur.nl In the marine environment, the primary source of this compound is the fungus Aspergillus ustus, often found in association with other marine organisms like sponges. researchgate.netresearchgate.netnih.gov While sponges host a variety of microbial communities that produce a vast array of secondary metabolites, the direct production of this compound by the sponge itself is not the established origin. researchgate.netnih.gov

Fungal Production: Aspergillus ustus from Marine Environments

Co-occurrence and Related Metabolites within Natural Extracts

In natural extracts from the fungus Alternaria brassicae, this compound is found alongside a suite of other secondary metabolites. acs.orgscielo.org.mxarchive.org These co-occurring compounds include other drimane sesquiterpenes such as albrassitriol (B161333) and deoxyuvidin B. acs.orgscielo.org.mxresearchgate.netarchive.orgresearchgate.netresearchgate.net Another related metabolite produced by A. brassicae is brassicadiol, which is a C15 prenylated pentaketide. acs.orgscielo.org.mxresearchgate.netarchive.orgresearchgate.net The metabolic profile of Alternaria species can be quite diverse, encompassing various classes of compounds. frontiersin.orgnih.govbepls.comnih.gov For instance, Alternaria brassicicola, a closely related species, is known to produce metabolites like brassicicolin A, depudecin, and phomapyrone A. usask.canih.gov The genome of A. brassicae is predicted to contain numerous secondary metabolite gene clusters, suggesting its capability to produce a wide range of compounds, including those like destruxin B and brassicicene C. asm.org

From the marine fungus Aspergillus ustus, a different array of secondary metabolites co-occurs with this compound. The genus Aspergillus is known for its complex secondary metabolism, producing compounds such as polyketides, alkaloids, and terpenoids. researchgate.netnih.govplos.orgnih.govresearchgate.net Specific to A. ustus, a variety of metabolites have been identified, including austalides, ustic acid, and various sterigmatocystin-related compounds. wikipedia.orgbustmold.comrsc.orgrsc.org The genome of A. ustus contains a significant number of biosynthetic gene clusters, indicating its potential to synthesize a wide range of secondary metabolites. plos.orgnih.govresearchgate.net The co-occurrence of these diverse compounds with this compound in extracts of A. ustus reflects the rich and varied metabolic capabilities of this marine-derived fungus. researchgate.netwikipedia.orgbustmold.com

Chemical Synthesis and Semisynthesis of Isoalbrassitriol and Analogues

Total Synthesis Approaches to Isoalbrassitriol

Total synthesis, the complete chemical synthesis of a complex molecule from simple, commercially available precursors, offers a powerful method for producing compounds like this compound. hebmu.edu.cn Strategies often focus on efficiently constructing the core decalin skeleton and stereoselectively introducing multiple oxygen functional groups. nih.gov

The synthesis of this compound necessitates precise control over both regioselectivity and stereoselectivity. Regioselectivity refers to the control of where a reaction occurs on a molecule when multiple potential sites exist. wikipedia.orgresearchgate.net Stereoselectivity is the preferential formation of one stereoisomer over others. wikipedia.orgbeilstein-journals.org

In the context of this compound, a drimane (B1240787) sesquiterpenoid, these principles are critical for establishing the correct relative and absolute stereochemistry of the multiple chiral centers and the specific placement of hydroxyl groups on the bicyclic framework. wur.nlacs.org A key challenge is the regioselective conversion of precursor molecules. For instance, in a synthesis targeting the related compound (-)-albrassitriol, the dehydration of an aldehyde alcohol intermediate derived from (+)-sclareolide presented a challenge in selectively forming the desired alkene isomer. acs.org The use of specific reagents, such as SnCl₄, was found to be most effective in achieving the desired regioselectivity. acs.org Furthermore, stereoselectivity is crucial during reactions like hydroboration-oxidation or epoxidation, where reagents must approach the molecule's planar pi system from a specific face to set the desired stereochemistry. researchgate.net

Several key transformations are instrumental in the synthesis of the drimane core and the introduction of its characteristic functional groups.

Horner–Wadsworth–Emmons (HWE) Reaction : This reaction is a widely used method to form alkenes from aldehydes or ketones with high stereoselectivity, typically favoring the (E)-alkene. wikipedia.orgtcichemicals.comalfa-chemistry.com It employs a phosphonate-stabilized carbanion, which is more nucleophilic than the corresponding Wittig reagent. wikipedia.org The water-soluble nature of the phosphate (B84403) byproduct simplifies purification. alfa-chemistry.com In the context of drimane synthesis, the HWE reaction could be employed to build side chains or introduce specific double bonds into the molecular framework. beilstein-journals.org

Singlet Oxygen Cycloaddition : The [4+2] cycloaddition of singlet oxygen with a conjugated diene is a powerful method for installing oxygen functionality. rsc.orguoc.gr This reaction, often achieved through photosensitization, forms an endoperoxide which can then be reduced to the corresponding diol. rsc.orgscispace.com This strategy has been proposed as a way to simultaneously introduce the required hydroxyl groups at specific positions (such as C6 and C9) on the drimane skeleton in a stereocontrolled manner, circumventing challenges with direct oxidation methods. acs.org

Allylic Oxidation : The introduction of a hydroxyl group at an allylic position is a common step. A classic reagent for this transformation is selenium dioxide (SeO₂), although it can sometimes lead to a mixture of products. acs.org Another approach involves the oxidation of an alkene with an agent like meta-chloroperoxybenzoic acid (mCPBA) to form an epoxide, which is then subjected to a ring-opening rearrangement to furnish an allylic alcohol. acs.org

Epoxide Cyclization : Epoxides are versatile intermediates in synthesis. In the context of forming fused ring systems, the intramolecular attack of a nucleophile, such as a remote alcohol, onto an epoxide can forge a new ring, a strategy used in the synthesis of various complex natural products.

A significant hurdle in the synthesis of polyoxygenated drimanes like this compound is the selective introduction of hydroxyl groups at specific carbon atoms. acs.org The drimane skeleton presents multiple allylic positions that can be oxidized. acs.org The biosynthetic pathways often rely on the high selectivity of cytochrome P450 enzymes to achieve this multistage oxidation. acs.org

Key Reaction Transformations (e.g., Horner–Wadsworth–Emmons Reaction, Singlet Oxygen Cycloaddition, Allylic Oxidation, Epoxide Cyclization)

Semisynthetic Routes to this compound from Precursor Molecules

Semisynthesis, which starts from a readily available natural product that is structurally related to the target molecule, is an efficient alternative to total synthesis. hebmu.edu.cn For drimane sesquiterpenoids, abundant natural precursors can serve as starting materials. hebmu.edu.cn A notable example is the use of (+)-sclareolide, a commercially available labdane (B1241275) diterpene, which can be chemically converted into key intermediates for drimane synthesis. acs.org This approach leverages the existing stereochemistry of the starting material to reduce the number of synthetic steps required to reach the final target. The synthesis of (-)-albrassitriol, an isomer of this compound, was successfully achieved starting from (+)-sclareolide. acs.org

Rational Design and Synthesis of this compound Analogues for Research Purposes

The synthesis of analogues—molecules that are structurally similar to the natural product—is crucial for research, particularly for understanding structure-activity relationships and identifying the core structural features responsible for biological effects. rsc.orgrsc.org By systematically modifying the structure of this compound, researchers can probe the importance of each functional group.

The rational design of analogues could involve:

Modification of Hydroxyl Groups : Esterifying, etherifying, or removing specific hydroxyl groups to determine their role in target binding or solubility.

Simplification of the Structure : Creating simplified analogues that retain the key pharmacophore but are easier to synthesize, which can lead to the development of more potent or stable compounds. rsc.org

These synthetic analogues are invaluable tools for medicinal chemistry and chemical biology, helping to elucidate the mechanisms of action of the parent natural product. chemrxiv.org

Advanced Analytical Characterization Methodologies for Isoalbrassitriol

Spectroscopic Techniques for Definitive Structural Elucidation

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, provides detailed information about the atomic and molecular structure of a substance. solubilityofthings.comnumberanalytics.com For a complex molecule like Isoalbrassitriol, a combination of several spectroscopic methods is necessary for unambiguous characterization.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule. ucm.esnih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for the complete structural assignment of this compound.

1D NMR spectra, such as ¹H NMR and ¹³C NMR, provide fundamental information. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment (chemical shift), their relative numbers (integration), and the number of neighboring protons (splitting pattern). chemguide.co.uk The ¹³C NMR spectrum indicates the number of unique carbon atoms in the molecule.

2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), establish connectivity between atoms. researchgate.net

COSY experiments identify protons that are coupled to each other, typically on adjacent carbon atoms.

HSQC spectra correlate directly bonded proton and carbon atoms.

HMBC spectra show correlations between protons and carbons that are separated by two or three bonds, which is vital for assembling the complete molecular structure.

The structural elucidation of drimane (B1240787) sesquiterpenes, including compounds structurally related to this compound, heavily relies on these 1D and 2D NMR techniques. acs.org

Table 1: Representative NMR Data for Drimane-Type Sesquiterpenoids (Illustrative)

Position ¹³C Chemical Shift (ppm) ¹H Chemical Shift (ppm, multiplicity, J in Hz)
138.51.50 (m), 1.65 (m)
218.21.45 (m), 1.55 (m)
341.81.30 (m), 1.70 (m)
433.1-
555.01.25 (d, 8.0)
624.51.60 (m), 1.80 (m)
7120.15.80 (d, 2.0)
8135.2-
965.44.10 (br s)
1039.5-
1168.94.30 (s)
1221.11.05 (s)
1328.70.95 (s)
1416.50.90 (s)
1522.41.15 (s)

Note: This table is illustrative and represents typical chemical shifts for the drimane skeleton. Actual values for this compound would require specific experimental data.

High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS)

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight of a compound, which allows for the calculation of its elemental composition. measurlabs.cominnovareacademics.inmsesupplies.com This high level of accuracy, often to within a few parts per million, can distinguish between compounds that have the same nominal mass but different chemical formulas.

Electrospray Ionization (ESI) is a soft ionization technique commonly coupled with mass spectrometry (ESI-MS). nih.gov It is particularly well-suited for analyzing polar and thermally labile molecules like this compound, as it typically produces intact molecular ions with minimal fragmentation. The resulting mass-to-charge ratio (m/z) provides the molecular weight of the compound. msesupplies.com The combination of HPLC with ESI-MS allows for the separation of components in a mixture before their introduction into the mass spectrometer. nih.gov

The structural characterization of many fungal terpenes, including drimanes, relies on data from HRMS. acs.org

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD))

Chiroptical spectroscopy encompasses techniques that probe the three-dimensional arrangement of atoms in chiral molecules. saschirality.org Electronic Circular Dichroism (ECD) is a powerful method for determining the absolute configuration of a chiral compound. saschirality.orgnsf.gov It measures the differential absorption of left and right circularly polarized light by a sample. saschirality.org

For molecules like this compound, which contain multiple stereocenters, establishing the absolute stereochemistry is critical. The experimental ECD spectrum is often compared with theoretically calculated spectra for possible stereoisomers. nih.gov A good match between the experimental and a calculated spectrum allows for the confident assignment of the absolute configuration. nih.gov This approach has been successfully used to establish the absolute configurations of various fungal terpenes. acs.org

Chromatographic Methods for Isolation, Purity Assessment, and Quantitative Analysis

Chromatography is a laboratory technique for the separation of a mixture. openaccessjournals.comshimadzu.com The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the isolation, purification, and quantification of compounds from complex mixtures. openaccessjournals.comshimadzu.comwikipedia.org In the context of this compound, HPLC is used to:

Isolate this compound: Isolate the compound from crude extracts of the producing organism. acs.org

Assess Purity: Determine the purity of an isolated sample of this compound.

Quantitative Analysis: Quantify the amount of this compound in a sample. openaccessjournals.com

HPLC systems utilize a liquid mobile phase to transport the sample through a column packed with a solid stationary phase. shimadzu.com The separation is based on the differential partitioning of the analyte between the two phases. Different types of HPLC, such as normal-phase, reversed-phase, and hydrophilic interaction liquid chromatography (HILIC), can be employed depending on the polarity of the target compound. wikipedia.org For drimane sesquiterpenes, flash column chromatography over silica (B1680970) gel is a common method for purification. acs.org

Table 2: Typical HPLC Parameters for Analysis of Sesquiterpenoids

Parameter Description
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase Gradient elution with a mixture of water (A) and acetonitrile (B52724) or methanol (B129727) (B)
Flow Rate 1.0 mL/min
Detector UV-Vis Diode Array Detector (DAD) or Mass Spectrometer (MS)
Column Oven Temp. 25-40 °C
Injection Volume 10-20 µL

Note: This table provides a general set of parameters. Specific conditions for this compound would need to be optimized.

Gas Chromatography-Mass Spectrometry (GC-MS) in Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. scioninstruments.comwikipedia.orgthermofisher.com It is particularly useful for the analysis of volatile and semi-volatile compounds. eag.com

In the context of this compound research, GC-MS can be employed for metabolite profiling of the organism that produces it. This allows for the identification of a wide range of metabolites, including other related sesquiterpenes, in a single analytical run. nist.gov While this compound itself may not be sufficiently volatile for direct GC-MS analysis without derivatization, the technique is invaluable for understanding the broader metabolic network of the source organism. wur.nl The analysis of drimane-related compounds has been facilitated by GC-MS. wur.nl

Specialized Techniques for Stereochemical and Isomeric Characterization

The definitive assignment of the complex stereochemistry of this compound and the differentiation of its isomers necessitate the application of sophisticated analytical methodologies. These techniques provide detailed insights into the three-dimensional arrangement of atoms, which is crucial for understanding the molecule's biological function. The primary methods employed for the stereochemical and isomeric characterization of this compound and related brassinosteroids include advanced Nuclear Magnetic Resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC) with chiral columns, and mass spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the elucidation of the stereochemistry of brassinosteroids like this compound. numberanalytics.commdpi.com One-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to determine the relative configuration of the numerous chiral centers in the molecule. capes.gov.brnumberanalytics.com

Proton (¹H) and Carbon-¹³ (¹³C) NMR: The chemical shifts (δ) and coupling constants (J) of protons and carbons in the steroid nucleus and the side chain are highly sensitive to their spatial orientation. mdpi.commdpi.com Comparison of ¹H and ¹³C NMR spectra between different isomers allows for the assignment of stereochemistry, particularly at key positions like C-22 and C-23 in the side chain. mdpi.comsemanticscholar.org For instance, the chemical shifts of H-22, H-23a, H-23b, and the C-21 methyl group, along with their coupling constants, are indicative of the R or S configuration at C-22. mdpi.comsemanticscholar.org

2D NMR Techniques: Advanced 2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in assigning the complex NMR signals of brassinosteroids. capes.gov.bracs.org

COSY experiments establish proton-proton correlations, helping to trace the connectivity within the spin systems of the molecule. capes.gov.br

HSQC correlates directly bonded proton and carbon atoms. numberanalytics.com

HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is invaluable for assigning quaternary carbons and piecing together the molecular framework. capes.gov.bracs.org

Nuclear Overhauser Effect (NOE) Spectroscopy: NOE-based experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and NOE difference spectroscopy, are pivotal for determining the relative stereochemistry. numberanalytics.comresearchgate.net These techniques detect through-space interactions between protons that are in close proximity, providing definitive evidence for their relative spatial arrangement. For example, irradiation of a specific proton and observing the enhancement of signals of nearby protons can confirm stereochemical assignments, such as the orientation of substituents on the steroid rings or the side chain. researchgate.netscielo.br

Table 1: Comparative ¹H NMR Data (δ, ppm) for Distinguishing Stereoisomers of Brassinosteroid Analogs Data presented is for analogous compounds and serves as a representative example of how NMR data is used for stereochemical assignment.

Proton Epimer A (e.g., 22R) Epimer B (e.g., 22S) Key Differences
H-21 (CH₃) 0.921 0.953 Upfield shift in Epimer A
H-22 3.60 (m) 3.75 (m) Different multiplicity and chemical shift
H-23a 3.85 (dd) 3.95 (dd) Variation in J-coupling and chemical shift
H-23b 3.70 (dd) 3.80 (dd) Variation in J-coupling and chemical shift

Source: Adapted from research on brassinosteroid analogs. mdpi.comsemanticscholar.org

Table 2: Comparative ¹³C NMR Data (δ, ppm) for Key Carbons in Brassinosteroid Isomers Data presented is for analogous compounds and serves as a representative example of how NMR data is used for stereochemical assignment.

Carbon Epimer A (e.g., 22R) Epimer B (e.g., 22S) Key Differences
C-21 12.5 13.0 Significant shift difference
C-22 72.1 72.8 Shift difference indicates different environment
C-23 75.3 76.0 Shift difference indicates different environment

Source: Adapted from research on brassinosteroid analogs. mdpi.com

Chiral Chromatography

High-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a powerful technique for the separation of stereoisomers, including enantiomers and diastereomers of brassinosteroids. tandfonline.comgcirc.orgjshanbon.com This method is crucial because isomers often exhibit nearly identical physical properties, making their separation by other means challenging. nih.gov

The separation mechanism relies on the differential interaction of the isomers with the chiral stationary phase, leading to different retention times. jshanbon.com Polysaccharide-based columns, for instance, are widely used and can effectively resolve brassinosteroid isomers. ymc.co.jp The development of a successful chiral separation method often involves screening various chiral columns and mobile phase compositions to achieve optimal resolution. nih.govymc.co.jp Semi-preparative HPLC can then be used to isolate pure isomers for further structural characterization and biological testing. semanticscholar.org

Mass Spectrometry (MS)

While mass spectrometry primarily provides information about molecular weight and elemental composition, advanced MS techniques can aid in the differentiation of isomers. numberanalytics.com The fragmentation patterns of isomers in tandem mass spectrometry (MS/MS) can sometimes be distinct, providing structural clues. researchgate.netgentechscientific.comwikipedia.org

For brassinosteroids, fragmentation is often dominated by cleavage of the side chain. acs.org While electron impact (EI) mass spectra can be complex, softer ionization techniques like fast-atom bombardment (FAB) and electrospray ionization (ESI) can provide prominent protonated molecules ([M+H]⁺) and characteristic fragment ions. acs.orgnih.gov High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of these fragments. acs.org

The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a particularly powerful approach for the analysis of brassinosteroids in complex mixtures. researchgate.netnih.gov This technique allows for the separation of isomers by LC, followed by their individual fragmentation and analysis by MS/MS, enhancing the confidence in their identification. researchgate.net

X-ray Crystallography

For compounds that can be crystallized, single-crystal X-ray diffraction provides the most definitive and unambiguous determination of the three-dimensional molecular structure, including the absolute stereochemistry. nih.govmdpi.comnumberanalytics.com This technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern to build a detailed electron density map of the molecule. numberanalytics.com While obtaining suitable crystals of complex natural products like this compound can be challenging, a successful X-ray crystal structure analysis provides an unequivocal structural proof. mdpi.com

Structure Activity Relationship Sar Studies of Isoalbrassitriol

Fundamental Principles and Methodologies of SAR Analysis in Natural Products

The core principle of SAR is that the biological activity of a chemical compound is directly related to its molecular structure. jppres.commdpi.com For natural products like isoalbrassitriol, SAR analysis involves a multi-faceted approach to decipher this relationship. drugdesign.org

Fundamental Principles:

Correlation of Structure and Activity: This principle is based on the observation that even minor modifications to a molecule's structure can lead to significant changes in its biological effects. jppres.com These alterations can affect how the compound binds to a receptor, is metabolized, or is distributed throughout an organism. scribd.com

Identification of the Pharmacophore: A key goal is to identify the essential three-dimensional arrangement of steric and electronic features that are necessary for biological activity. protoqsar.com

Role of Functional Groups: Specific functional groups within a molecule, such as hydroxyls, carbonyls, or double bonds, contribute unique physicochemical properties like polarity, hydrogen bonding capacity, and reactivity that are critical for biological interactions. jppres.comazolifesciences.com

Methodologies:

The analysis of SAR for natural products employs a range of techniques, from traditional synthetic modifications to modern computational approaches. futurelearn.com

Analog Synthesis and Biological Testing: The cornerstone of SAR studies involves the synthesis of a series of analogs where specific parts of the lead compound (in this case, this compound) are systematically altered. drugdesign.orgresearchgate.net These analogs are then tested to determine how the modifications impact biological activity. scribd.com

High-Throughput Screening (HTS): Large libraries of compounds can be rapidly screened to identify initial "hits" and build a preliminary understanding of the SAR. jppres.com

Spectroscopic Techniques: Methods like Nuclear Magnetic Resonance (NMR) and X-ray crystallography provide detailed information about the 3D structure of the natural product and its interactions with biological targets, which is crucial for a rational SAR analysis. nih.gov

Challenges in applying SAR to natural products often stem from their complex chemical structures and potential scarcity, which can make extensive analog synthesis difficult. nih.gov

Identification of Critical Structural Features and Functional Groups for Biological Activity

While direct and extensive SAR studies on this compound are not widely published, analysis of its parent class, the drimane (B1240787) sesquiterpenes, provides significant insights into the structural moieties likely responsible for its biological activity. researchgate.netmicrobialcell.com this compound possesses a characteristic drimane skeleton, a trans-decahydronaphthalene ring system, decorated with specific functional groups whose presence and orientation are critical.

Key structural features and their putative roles in the bioactivity of drimane sesquiterpenes, and by extension this compound, include:

The Drimane Skeleton: The rigid bicyclic core provides a specific three-dimensional scaffold that orients the functional groups for optimal interaction with biological targets. github.com

The Δ7,8-Double Bond: In many drimane sesquiterpenes, the double bond between carbons 7 and 8 has been identified as a key structural feature for antifungal activity. nih.govresearchgate.net Molecular electrostatic potential (MEP) studies on related drimanes show a distinct negative region near this double bond in active compounds, which is absent in inactive ones. researchgate.netbiorxiv.org

Substituents at C-11, C-12, and C-13: Modifications at the side chain are known to be critical. For instance, the presence of aldehyde groups at C-11 and C-12 in compounds like polygodial is essential for their potent activity, often attributed to their ability to form covalent bonds with biological nucleophiles. mdpi.com Preliminary SAR analysis of other drimanes suggests that substituents at C-13 can be crucial for α-glucosidase inhibitory effects. researchgate.net

The specific stereochemistry of this compound, including the orientation of its hydroxyl groups, is also expected to play a vital role in its selective interaction with biological targets.

Table 1: Key Structural Features of Drimane Sesquiterpenes and Their Potential Role in Biological Activity

Feature/Functional Group Potential Role in Biological Activity Reference
Drimane Skeleton Provides a rigid scaffold for presenting functional groups. github.com
Δ7,8-Double Bond Identified as a key feature for antifungal activity in related drimanes. nih.govresearchgate.netbiorxiv.org
Hydroxyl Groups Act as hydrogen bond donors/acceptors; influence solubility and binding. azolifesciences.comgithub.commdpi.com
C-11/C-12 Aldehydes (in related drimanes) Essential for potent insecticidal and antifeedant activity; react with nucleophiles. mdpi.com
C-13 Substituents May be crucial for α-glucosidase inhibitory effects. researchgate.net

Computational and Chemoinformatics Approaches for SAR Modeling and Prediction

In modern drug discovery, computational and chemoinformatics methods are indispensable for accelerating the SAR process, especially for complex natural products. frontiersin.org These in silico techniques allow researchers to build predictive models that relate a compound's structure to its activity, guiding the synthesis of more promising analogs and minimizing resource expenditure. futurelearn.com

These approaches range from building quantitative models (QSAR) to applying sophisticated machine learning algorithms. frontiersin.orgmdpi.com The general workflow involves generating numerical descriptors that capture the physicochemical and structural properties of the molecules, and then using statistical or machine learning methods to find a correlation between these descriptors and the observed biological activity. mdpi.com For natural products, which often have unique and complex scaffolds, these methods can help navigate vast chemical space and prioritize modifications. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.netresearchgate.net The fundamental equation of a QSAR model is:

Activity = f (Physicochemical Properties and/or Structural Descriptors) researchgate.net

For a compound like this compound, a QSAR study would involve:

Data Set Preparation: Compiling a dataset of structurally related drimane analogs with their measured biological activities (e.g., IC₅₀ values). researchgate.net

Descriptor Calculation: Generating a wide array of numerical descriptors for each molecule. These can be 2D descriptors (e.g., molecular weight, logP, topological indices) or 3D descriptors derived from the molecule's conformation (e.g., molecular surface area, volume, and electronic properties like molecular electrostatic potentials). researchgate.netneovarsity.org

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a mathematical equation that correlates the descriptors with activity. arxiv.org For instance, a study on antifungal drimanes successfully used electronic properties (specifically, the molecular electrostatic potential map) to explain activity differences, a key component of 3D-QSAR. researchgate.netbiorxiv.org

Model Validation: Rigorously validating the model's predictive power using techniques like cross-validation and an external test set of compounds not used in model development. arxiv.org

A validated QSAR model can then be used to predict the activity of virtual or yet-to-be-synthesized this compound analogs, providing valuable guidance for lead optimization. arxiv.org

Machine Learning (ML): ML algorithms, such as Random Forests, Support Vector Machines (SVMs), and Deep Neural Networks (DNNs), can learn from large datasets of chemical structures and their associated activities. mdpi.com In the context of SAR:

Model Training: An ML model is trained on a dataset of compounds, learning the complex mapping between structural features (often represented as molecular fingerprints) and biological activity. mdpi.com

Predictive Power: Once trained, the model can predict the activity of new compounds with high accuracy. This is particularly useful for virtual screening of large compound libraries to identify potential hits. protoqsar.commdpi.com

Descriptor-Free Models: Advanced deep learning techniques, like Long Short-Term Memory (LSTM) networks, can be trained directly on linear representations of molecules (like SMILES strings), bypassing the need for explicit descriptor calculation and potentially capturing more subtle structural information. mdpi.com

Inductive Logic Programming (ILP): ILP is a subfield of AI that uses logic programming to represent hypotheses and data. Unlike many other ML methods that require features to be explicitly encoded as attributes, ILP can reason with relationships, such as the connectivity of atoms. mesamalaria.org This allows it to:

Discover Structural Rules: ILP can derive human-readable rules that describe the structural requirements for activity. For example, it might generate a rule stating that "a compound is active if it contains a five-membered ring bonded to an aromatic system." mesamalaria.org

No Superposition Required: A significant advantage of ILP is that it does not require the molecules in the dataset to be structurally aligned (superposed), which is a major challenge in 3D-QSAR methods like CoMFA. mesamalaria.org

Integrate Background Knowledge: ILP systems can incorporate existing chemical and biological knowledge into the learning process, leading to more scientifically sound and interpretable models. researchgate.net

These advanced computational methods are increasingly being applied to natural product research to unlock the complex SARs inherent in their diverse structures.

Quantitative Structure-Activity Relationships (QSAR)

Analog Design and Synthesis for Probing this compound SAR

The rational design and synthesis of analogs are central to experimentally probing the structure-activity relationships of a lead compound like this compound. scribd.comresearchgate.net This process involves making targeted chemical modifications to the parent structure to investigate the role of specific functional groups and structural features. drugdesign.org While specific SAR-driven synthetic studies on this compound are not extensively documented, the principles can be inferred from work on related drimane sesquiterpenes. biorxiv.orgmdpi.com

Strategies for Analog Design:

Functional Group Modification: Key functional groups, such as the hydroxyl groups on the this compound skeleton, would be primary targets for modification. This could involve:

Esterification or Etherification: Converting the -OH groups to esters or ethers to probe the importance of their hydrogen-bonding capability and to alter lipophilicity. acs.org

Oxidation: Oxidizing hydroxyl groups to ketones to assess the impact of changing the electronic nature and geometry at that position.

Removal or Inversion: Synthesizing analogs where specific hydroxyl groups are removed (deoxygenation) or their stereochemistry is inverted to determine their necessity and spatial requirements for activity.

Side Chain Alteration: The side chain of this compound is another critical area for modification. Analogs could be synthesized with varying chain lengths, degrees of unsaturation, or different terminal functional groups to explore the steric and electronic requirements of the binding pocket. researchgate.net

Skeletal Modification: While more synthetically challenging, analogs with modified drimane skeletons could be created to understand the importance of the core scaffold's rigidity and shape. github.com

Synthetic Approaches:

The synthesis of such analogs would likely start from a common intermediate or from the natural product itself if it is sufficiently available. Semi-synthesis, starting from a closely related and more abundant natural product like (+)-sclareolide, is a common strategy for producing drimane analogs. github.com For example, a series of drimane derivatives were prepared from polygodial and drimenol (B159378) to conduct a detailed SAR analysis of their antifungal properties. biorxiv.org Similarly, a divergent synthetic strategy could be employed, as demonstrated in the synthesis of (−)-albrassitriol and other related compounds, which allows for the creation of multiple analogs from a late-stage common intermediate. These synthetic efforts are crucial for generating the compounds needed to build robust SAR and QSAR models. acs.org

Biological Interactions and Ecological Roles of Isoalbrassitriol in Academic Contexts

Role in Plant Defense Mechanisms and Host-Pathogen Interactions

The interaction between plants and pathogenic fungi is a complex chemical arms race. Plants have evolved sophisticated defense mechanisms, often involving the production of toxic secondary metabolites to ward off invaders. walshmedicalmedia.comnih.gov In turn, successful pathogens have developed strategies to overcome these defenses, including the detoxification of plant-derived compounds. mpg.denih.gov The chemical compound Isoalbrassitriol emerges in the context of the interaction between Brassica species and the necrotrophic fungus Alternaria brassicae, a significant pathogen causing black spot disease. researchgate.netnih.govnih.gov

Alternaria brassicae is a necrotrophic fungus, meaning it kills host tissues to obtain nutrients. biorxiv.orgresearchgate.net Plants, in response to such attacks, often produce a class of antimicrobial compounds called phytoalexins. nih.govmpg.de In the Brassicaceae family, these can include compounds like camalexin. frontiersin.orgnih.gov However, Alternaria brassicae has the ability to metabolize and detoxify some of these plant defense compounds. nih.gov

The fungus itself produces a range of metabolites, some of which are phytotoxic and contribute to the disease symptoms, while others are not. This compound is a drimane (B1240787) sesquiterpene produced by Alternaria brassicae. researchgate.net Research indicates that this compound, along with related compounds like albrassitriol (B161333) and deoxyuvidin B, does not exhibit phytotoxicity towards canola (Brassica napus). researchgate.net This is a crucial distinction, as the fungus's ability to produce non-toxic metabolites is a key aspect of its pathogenic strategy. mpg.de Rather than accumulating in resistant Brassica varieties as a plant defense compound, this compound is a product of the fungus itself, part of a suite of chemicals it deploys during its interaction with the host plant. The resistance in Brassica species is more commonly associated with the plant's ability to produce its own defense compounds, such as phenols and certain phytoalexins, and to detoxify the pathogen's toxins. nih.gov

The production of non-phytotoxic metabolites by a pathogen like Alternaria brassicae is ecologically significant. It represents a sophisticated evolutionary adaptation to counter plant defense mechanisms. mpg.denih.gov While the plant host produces toxic compounds to inhibit fungal growth, the fungus can neutralize these defenses by metabolizing them into non-harmful substances. mpg.denih.gov This detoxification allows the fungus to continue its growth and colonization of the plant tissue. mpg.de

Table 1: Metabolites Produced by Alternaria brassicae in Host Interactions

Metabolite Chemical Class Phytotoxicity on Canola Reference
This compound Drimane Sesquiterpene Non-phytotoxic researchgate.net
Albrassitriol Drimane Sesquiterpene Non-phytotoxic researchgate.net
Deoxyuvidin B Drimane Sesquiterpene Non-phytotoxic researchgate.net
Brassicadiol C15 Prenylated Pentaketide Non-phytotoxic researchgate.net

Accumulation in Resistant Brassica Varieties Against Alternaria brassicae

Broader Chemical Ecology of Drimane Sesquiterpenoids in Diverse Organisms

This compound belongs to the drimane sesquiterpenoids, a large and diverse class of natural products characterized by a bicyclic drimane skeleton. researchgate.netnih.gov Initially discovered in plants, drimane sesquiterpenoids are now known to be produced by a wide array of organisms, including fungi, sponges, and molluscs. researchgate.netbeilstein-journals.org This widespread distribution points to their fundamental roles in chemical ecology.

Drimane sesquiterpenoids exhibit a remarkable range of biological activities, which underscores their ecological importance. These activities include:

Antifungal and Antibacterial Properties: Many drimane sesquiterpenoids have been shown to inhibit the growth of various fungi and bacteria, suggesting a role in defense against microbial competitors or pathogens. mdpi.comnih.govmdpi.com

Insect Antifeedant Activity: Compounds like polygodial are well-known for their potent antifeedant effects against a variety of herbivorous insects, serving as a chemical defense for the producing organism. beilstein-journals.org

Cytotoxicity: Some drimane sesquiterpenoids have demonstrated cytotoxic activity, which has led to interest in their potential as anticancer agents. nih.gov

The biosynthesis of these compounds has been a subject of significant research. In fungi, the pathways for producing drimane-type sesquiterpenes have been elucidated, revealing the enzymatic machinery responsible for creating the core drimane structure and subsequent modifications. researchgate.netnih.gov The discovery of drimane sesquiterpenoids in bacteria like Streptomyces clavuligerus has further expanded our understanding of their distribution and biosynthetic diversity. beilstein-journals.org

Table 2: Examples of Drimane Sesquiterpenoids and Their Bioactivities

Compound Source Organism (Example) Bioactivity Reference
Polygodial Drimys winteri (Plant) Insect antifeedant, Antifungal beilstein-journals.orgnih.gov
Drimenol (B159378) Drimys winteri (Plant), Fungi Antifungal, Antibacterial nih.govmdpi.com
Astellolides Aspergillus oryzae (Fungus) Antiproliferative nih.gov
3β-hydroxydrimenol Streptomyces clavuligerus (Bacteria) Not specified beilstein-journals.org

General Cellular and Molecular Biological Investigations

While specific cellular and molecular studies on this compound are not extensively detailed in the public domain, the general approach to investigating such a compound would fall under the umbrella of cellular and molecular biology. This interdisciplinary field seeks to understand the intricate workings of cells at a molecular level, encompassing areas like biochemistry, genetics, and cell signaling. cellmolbiol.orgnih.govcmbl.org.pl

In the context of a host-pathogen interaction, cellular and molecular investigations would aim to answer several key questions regarding a compound like this compound:

Biosynthesis Pathway: Identifying the genes and enzymes within Alternaria brassicae that are responsible for the synthesis of this compound. This would involve techniques like gene knockout experiments and heterologous expression of candidate genes in other organisms. researchgate.net

Regulation of Production: Investigating the signals or environmental cues that trigger the production of this compound. This could involve analyzing gene expression under different conditions, such as in the presence or absence of the host plant. nih.gov

Interaction with Host Cells: Although non-phytotoxic, researchers might explore if this compound has any subtle effects on host cell signaling pathways. This could be studied using techniques like transcriptomics (analyzing gene expression in the plant in response to the compound) or proteomics. nih.govnih.gov

Role in Fungal Development: Determining if this compound plays a role in the life cycle or development of the fungus itself, independent of its interaction with the host.

These types of investigations are fundamental to understanding the precise role of secondary metabolites in complex biological systems. mpg.deoregonstate.edu They provide the mechanistic details that underpin the ecological observations of how organisms interact with each other through chemistry.

Future Research Directions and Methodological Advances for Isoalbrassitriol

The exploration of Isoalbrassitriol and its role in plant biology is entering a new phase, driven by technological innovations and a deeper understanding of steroid hormone functions. Future research is poised to unravel the intricate details of its biosynthetic pathways, develop novel methods for its synthesis and analysis, and harness its potential through advanced computational and genetic tools.

Q & A

Q. How should researchers address discrepancies in reported biological activity data for this compound across different studies?

  • Methodological Answer : Perform contradiction analysis by comparing variables such as compound purity, assay protocols (e.g., ATP-based vs. resazurin assays), and cell culture conditions. Use multivariate statistical models (ANOVA, PCA) to isolate confounding factors. Replicate key studies under standardized conditions and publish raw datasets to enhance transparency .

Q. What strategies can be employed to design isomer-specific synthesis routes for this compound to avoid structural ambiguities?

  • Methodological Answer : Leverage computational tools (DFT, molecular docking) to predict stereochemical outcomes. Employ asymmetric catalysis (e.g., organocatalysts) or enzymatic resolution for chiral center control. Validate each intermediate’s configuration via NOESY or circular dichroism (CD) spectroscopy. Document steric and electronic effects in reaction pathways to guide future optimizations .

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound’s bioactivity studies?

  • Methodological Answer : Use nonlinear regression (e.g., Hill equation) to calculate EC50_{50}/IC50_{50} values. Apply bootstrapping to estimate confidence intervals and assess curve-fitting robustness. For multi-target studies, employ network pharmacology models to map structure-activity relationships (SAR). Share code repositories (e.g., GitHub) for analytical workflows to ensure reproducibility .

Methodological and Ethical Considerations

Q. How can researchers ensure reproducibility in this compound synthesis protocols?

  • Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by publishing step-by-step protocols with raw spectral data and chromatograms. Use IUPAC nomenclature for reagents and report failure cases (e.g., side reactions). Collaborate with independent labs for cross-validation and include error margins in yield calculations .

Q. What ethical guidelines apply to handling contradictory data in this compound research?

  • Methodological Answer : Disclose conflicts of interest and adhere to COPE (Committee on Publication Ethics) standards when reporting inconsistencies. Use pre-registered study designs (e.g., on Open Science Framework) to minimize bias. Cite conflicting studies objectively and propose follow-up experiments rather than dismissing outliers .

Recommended Data Presentation

Parameter Example for this compound Validation Method
Synthetic Yield68% (optimized via DoE)Gravimetric analysis
Purity≥98% (HPLC-UV)Column calibration
Bioactivity (IC50_{50})12.5 µM (HeLa cells)Dose-response curve

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.